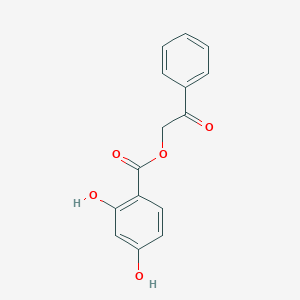![molecular formula C17H15FN2O3S B495087 2-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID](/img/structure/B495087.png)
2-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[2-(2-Fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzodiazole core, which is known for its biological activity, and a fluorophenoxyethyl group, which can enhance its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(2-fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole ring.
Introduction of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group is introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with 2-fluorophenoxyethyl bromide in the presence of a base such as potassium carbonate.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with thioglycolic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(2-fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, palladium catalyst
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Substituted benzodiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-({1-[2-(2-fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to the active site of enzymes, inhibiting their activity, while the fluorophenoxyethyl group can enhance the compound’s binding affinity and selectivity. The thioether linkage may also play a role in modulating the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid
- 2-({1-[2-(2-bromophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid
- 2-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid
Uniqueness
2-({1-[2-(2-fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid is unique due to the presence of the fluorine atom in the phenoxyethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its ability to cross biological membranes, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H15FN2O3S |
|---|---|
Molecular Weight |
346.4g/mol |
IUPAC Name |
2-[1-[2-(2-fluorophenoxy)ethyl]benzimidazol-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C17H15FN2O3S/c18-12-5-1-4-8-15(12)23-10-9-20-14-7-3-2-6-13(14)19-17(20)24-11-16(21)22/h1-8H,9-11H2,(H,21,22) |
InChI Key |
AMZZFPSWIZDLPE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3F)SCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3F)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B495006.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B495007.png)



![N-(5-bromopyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B495017.png)
![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B495019.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B495020.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B495022.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B495023.png)
![2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B495025.png)
![N-[(2-methoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B495026.png)
![2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1'-biphenyl]-2-ylacetamide](/img/structure/B495027.png)
